6-methylpyridine-2-thiol 6-methylpyridine-2-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13304731
InChI: InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H7NS
Molecular Weight: 125.19 g/mol

6-methylpyridine-2-thiol

CAS No.:

Cat. No.: VC13304731

Molecular Formula: C6H7NS

Molecular Weight: 125.19 g/mol

* For research use only. Not for human or veterinary use.

6-methylpyridine-2-thiol -

Specification

Molecular Formula C6H7NS
Molecular Weight 125.19 g/mol
IUPAC Name 6-methylpyridine-2-thiol
Standard InChI InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Standard InChI Key IGZZHADAOWGUEI-UHFFFAOYSA-N
Isomeric SMILES CC1=NC(=CC=C1)S
Canonical SMILES CC1=NC(=CC=C1)S

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine backbone with two functional groups: a methyl group at the 6-position and a thiol group at the 2-position. This arrangement creates distinct electronic and steric effects. The thiol group’s nucleophilicity and the methyl group’s electron-donating inductive effect influence reactivity, particularly in tautomeric equilibria and coordination chemistry.

Density functional theory (DFT) studies on analogous 2-mercaptopyridines reveal that the thiol-thione tautomerism is solvent-dependent . In polar solvents, the thione form (2-pyridinethione) predominates due to stabilization via hydrogen bonding, while the thiol form is favored in nonpolar media . For 6-methylpyridine-2-thiol, the methyl substituent likely shifts this equilibrium by introducing steric hindrance, though experimental data specific to this compound remain limited .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₇NS
Molecular Weight125.19 g/mol
CAS NumberNot disclosed in public sources
Tautomeric PreferenceThione in polar solvents

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 6-methylpyridine-2-thiol typically begins with 2-bromo-6-methylpyridine, which undergoes nucleophilic substitution with a thiolating agent. A patent describing the preparation of 6-bromo-2-pyridine methyl formate (CN103086964A) provides indirect insights into bromination strategies. For example, 6-amino-2-methylpyridine can undergo diazotization and bromination to yield 6-bromo-2-methylpyridine, which is then oxidized and esterified . Adapting this approach, substitution of the bromine atom with a thiol group via reaction with thiourea or hydrogen sulfide could yield the target compound .

Catalytic and Solvent Effects

The use of p-toluenesulfonic acid as a catalyst in esterification reactions suggests that similar acid catalysts may enhance thiolation efficiency. Optimal molar ratios (e.g., 1:0.1–0.16 for carboxylic acid-to-catalyst) and anhydrous conditions are critical to minimizing side reactions. Solvent selection also impacts yield; polar aprotic solvents like dimethylformamide (DMF) may facilitate nucleophilic substitution.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
DiazotizationNaNO₂, HBr, -10°C to 0°C 92%
BrominationBr₂, HBr
ThiolationThiourea, NH₃, ethanol

Biological Activities and Mechanisms

Antimicrobial Efficacy

6-Methylpyridine-2-thiol demonstrates broad-spectrum antimicrobial activity. In vitro studies report efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative strains (e.g., Escherichia coli), and fungi (e.g., Candida albicans). The thiol group’s ability to disrupt microbial cell membranes or inhibit sulfhydryl-dependent enzymes is a postulated mechanism. Modifying the methyl group’s position or size could enhance specificity; for instance, 6-methyl derivatives show improved potency compared to unsubstituted analogs.

Enzyme Inhibition

Recent investigations highlight its role as a xanthine oxidase (XO) inhibitor. XO catalyzes the oxidation of hypoxanthine to uric acid, contributing to oxidative stress in conditions like gout. The compound’s thiol group may coordinate with the enzyme’s molybdenum center, while the pyridine ring engages in π-π interactions with aromatic residues. Comparative studies with allopurinol, a clinical XO inhibitor, are warranted to assess therapeutic potential.

Industrial and Chemical Applications

Specialty Chemical Intermediate

The compound serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination complexes . For example, its derivatives are employed in:

  • Catalysis: As ligands in transition-metal catalysts for cross-coupling reactions.

  • Coordination Chemistry: Forming stable complexes with metals like indium, useful in material science .

Chelation and Material Science

In supercritical CO₂, 6-methylpyridine-2-thiol forms complexes with indium(III), demonstrating potential for environmentally benign extraction processes . Its ability to purify plasmid DNA by adsorbing RNA and proteins further underscores its versatility .

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